N-(2-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
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Overview
Description
N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 2-ethoxyaniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may explore its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea could be evaluated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy, would be key areas of investigation.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-N’-(3-isoxazolyl)urea
- N-(2-methoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea
- N-(2-ethoxyphenyl)-N’-(5-methyl-4-isoxazolyl)urea
Uniqueness
N-(2-ethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to the specific substitution pattern on the phenyl and isoxazole rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-7-5-4-6-10(11)14-13(17)15-12-8-9(2)19-16-12/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGMOCIHWQLWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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